DMT-dI Phosphoramidite
Overview
Description
DMT-dI Phosphoramidite is a modified phosphoramidite monomer used primarily in the synthesis of oligonucleotides. This compound is characterized by its ability to facilitate the incorporation of inosine into synthetic DNA sequences, which can be crucial for various research and therapeutic applications .
Biochemical Analysis
Biochemical Properties
DMT-dI Phosphoramidite plays a significant role in biochemical reactions, particularly in the synthesis of oligonucleotides . It interacts with various enzymes and proteins involved in this process. The nature of these interactions is primarily chemical, involving the formation of phosphodiester bonds that link nucleotides together to form oligonucleotides .
Cellular Effects
The effects of this compound on cells are primarily observed in the context of its role in oligonucleotide synthesis. It influences cell function by enabling the synthesis of specific DNA or RNA sequences, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a building block in the synthesis of oligonucleotides. It participates in the formation of phosphodiester bonds, linking nucleotides together to form DNA or RNA sequences . This process involves binding interactions with enzymes involved in oligonucleotide synthesis, potential enzyme activation or inhibition, and changes in gene expression as a result of the synthesized sequences .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound contributes to the synthesis of oligonucleotides. Information on the product’s stability, degradation, and long-term effects on cellular function is largely dependent on the specific conditions of the experiment, including factors such as temperature and pH .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied, as it is primarily used in vitro for oligonucleotide synthesis .
Metabolic Pathways
This compound is involved in the metabolic pathway of oligonucleotide synthesis . It interacts with enzymes involved in this process, potentially affecting metabolic flux or metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is utilized in the locations where oligonucleotide synthesis occurs . It may interact with transporters or binding proteins involved in this process.
Subcellular Localization
The subcellular localization of this compound is likely to be within the compartments of the cell where oligonucleotide synthesis occurs . Any effects on its activity or function would be related to its role in this process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMT-dI Phosphoramidite typically involves the protection of inosine with a dimethoxytrityl (DMT) group at the 5’-hydroxyl position. The protected inosine is then reacted with a phosphorodiamidite reagent, such as 2-cyanoethyl N,N,N’,N’-tetraisopropylphosphorodiamidite, in the presence of a weak acid catalyst . The reaction conditions usually involve anhydrous solvents like acetonitrile and are carried out under inert atmosphere to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures, including NMR spectroscopy, HPLC, and mass spectrometry, to ensure the purity and consistency of the product . The scalability of the synthesis allows for the production of multi-gram quantities, which are essential for commercial applications .
Chemical Reactions Analysis
Types of Reactions
DMT-dI Phosphoramidite primarily undergoes substitution reactions during oligonucleotide synthesis. The key reactions include:
Detritylation: Removal of the DMT protecting group.
Coupling: Formation of a phosphite triester linkage between the phosphoramidite and the growing oligonucleotide chain.
Oxidation: Conversion of the phosphite triester to a phosphate triester.
Capping: Blocking of unreacted hydroxyl groups to prevent side reactions.
Common Reagents and Conditions
Detritylation: Typically achieved using trichloroacetic acid in dichloromethane.
Coupling: Involves tetrazole as a catalyst in acetonitrile.
Oxidation: Performed using iodine in water and pyridine.
Capping: Accomplished with acetic anhydride and N-methylimidazole.
Major Products
The major product of these reactions is the extended oligonucleotide chain with the desired sequence. Side products may include truncated sequences and oligonucleotides with incomplete modifications .
Scientific Research Applications
DMT-dI Phosphoramidite is widely used in various scientific research fields:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and structures.
Medicine: Employed in the development of antisense oligonucleotides and siRNAs for therapeutic applications.
Industry: Used in the production of diagnostic assays and oligonucleotide-based drugs.
Mechanism of Action
DMT-dI Phosphoramidite exerts its effects through the sequential addition of nucleotides to a growing DNA chain. The DMT group protects the 5’-hydroxyl group, preventing unwanted reactions. During synthesis, the DMT group is removed, allowing the phosphoramidite to react with the 3’-hydroxyl group of the preceding nucleotide. This process is repeated to build the desired oligonucleotide sequence .
Comparison with Similar Compounds
Similar Compounds
- DMT-dA Phosphoramidite
- DMT-dC Phosphoramidite
- DMT-dG Phosphoramidite
- DMT-dT Phosphoramidite
Uniqueness
DMT-dI Phosphoramidite is unique due to its ability to incorporate inosine into DNA sequences. Inosine can pair with multiple bases, providing flexibility in hybridization and making it valuable for applications requiring degenerate sequences or studying mutations .
Properties
IUPAC Name |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H47N6O7P/c1-27(2)46(28(3)4)54(51-22-10-21-41)53-34-23-36(45-26-44-37-38(45)42-25-43-39(37)47)52-35(34)24-50-40(29-11-8-7-9-12-29,30-13-17-32(48-5)18-14-30)31-15-19-33(49-6)20-16-31/h7-9,11-20,25-28,34-36H,10,22-24H2,1-6H3,(H,42,43,47) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGZROFWRPJVEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=CNC6=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47N6O7P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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